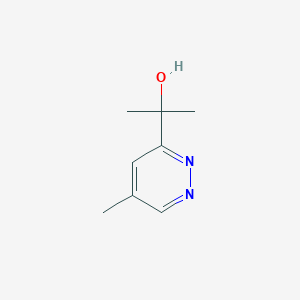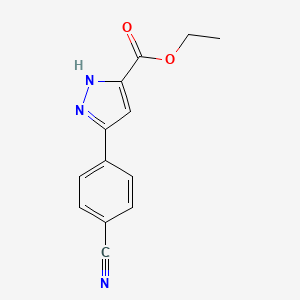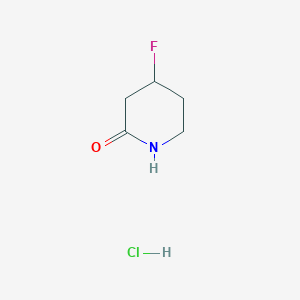
4-Fluoropiperidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropiperidin-2-one;hydrochloride is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidin-2-one;hydrochloride typically involves the fluorination of piperidin-2-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes steps like halogenation, cyclization, and purification to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoropiperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 4-fluoropiperidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Fluoropiperidin-2-one N-oxide.
Reduction: 4-Fluoropiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoropiperidin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Serves as a probe in studying biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoropiperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electronic effects can modulate the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Fluoropiperidine: A closely related compound with similar chemical properties but different reactivity due to the absence of the carbonyl group.
Piperidin-2-one: The non-fluorinated parent compound with different pharmacokinetic properties.
Fluorinated Pyridines: Compounds with a similar fluorine substitution but on a different heterocyclic ring.
Uniqueness: 4-Fluoropiperidin-2-one;hydrochloride stands out due to its unique combination of a fluorine atom and a carbonyl group within the piperidine ring. This combination enhances its stability, reactivity, and potential for diverse applications in medicinal chemistry and beyond .
Propiedades
Fórmula molecular |
C5H9ClFNO |
|---|---|
Peso molecular |
153.58 g/mol |
Nombre IUPAC |
4-fluoropiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H8FNO.ClH/c6-4-1-2-7-5(8)3-4;/h4H,1-3H2,(H,7,8);1H |
Clave InChI |
AJNYUVBXMHXGBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CC1F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




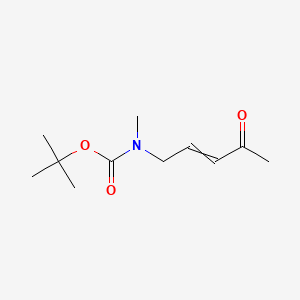
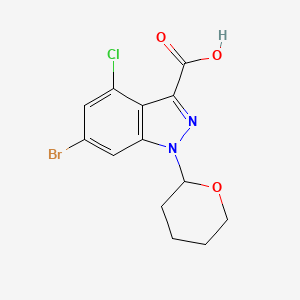
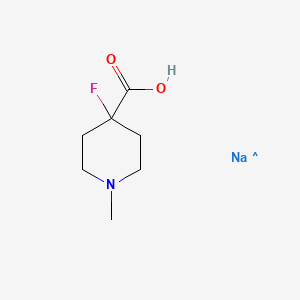
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)



![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
